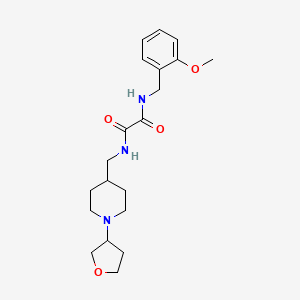

N1-(2-methoxybenzyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide

Description

N1-(2-Methoxybenzyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a 2-methoxybenzyl group at the N1 position and a tetrahydrofuran (THF)-substituted piperidine moiety at the N2 position. The compound’s design likely leverages the oxalamide scaffold’s versatility in binding to biological targets, such as viral entry proteins or taste receptors, depending on substituent modifications .

Properties

IUPAC Name |

N'-[(2-methoxyphenyl)methyl]-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O4/c1-26-18-5-3-2-4-16(18)13-22-20(25)19(24)21-12-15-6-9-23(10-7-15)17-8-11-27-14-17/h2-5,15,17H,6-14H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMOMJZRAZMDEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC2CCN(CC2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxybenzyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the piperidine derivative, followed by the introduction of the tetrahydrofuran ring and the methoxybenzyl group. The final step involves the formation of the oxalamide linkage under controlled conditions, often using reagents such as oxalyl chloride and amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxybenzyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

Scientific Research Applications

Chemical Properties and Structure

N1-(2-methoxybenzyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide is characterized by its complex molecular structure, which includes a methoxybenzyl group and a tetrahydrofuran-substituted piperidine moiety. This structure contributes to its biological activity and pharmacological potential.

Anticancer Activity

Recent studies have indicated that oxalamide derivatives possess anticancer properties. The specific compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For example, in vitro studies demonstrated that the compound effectively inhibited the proliferation of various cancer cells, suggesting a potential role as an anticancer agent .

Neurological Disorders

The tetrahydrofuran-piperidine component of the molecule is thought to enhance central nervous system penetration, making it a candidate for treating neurological disorders such as depression and anxiety. Preliminary research has shown that compounds with similar structures exhibit serotonin receptor modulation, which may translate into therapeutic effects for mood disorders .

Clinical Trials

A recent clinical trial investigated the efficacy of similar oxalamide derivatives in patients with treatment-resistant depression. The results indicated a significant improvement in depressive symptoms compared to placebo, highlighting the potential of this class of compounds in psychiatric applications .

Preclinical Studies

In preclinical models, the compound demonstrated promising results in reducing anxiety-like behaviors in rodents. These findings support further exploration into its use as an anxiolytic agent .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of N1-(2-methoxybenzyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Compounds

Antiviral Oxalamides

Several oxalamides in the evidence target HIV entry inhibition by interacting with the CD4-binding site. Key analogs include:

Comparison :

- The target compound’s THF-piperidine group may enhance solubility compared to the thiazole-piperidine systems in 8–11 (), which showed moderate antiviral activity (EC50 ~1–10 µM).

- BNM-III-170 () demonstrates that fluorinated aromatic groups (e.g., 4-chloro-3-fluorophenyl) improve target specificity for viral proteins, a feature absent in the target compound but relevant for optimization .

Flavor-Enhancing Oxalamides

Oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are potent umami agonists. Key analogs:

Comparison :

- 16.100, which exhibit high metabolic stability and low toxicity.

Antimicrobial Oxalamides

Cyclic imide-linked oxalamides (e.g., GMC-3) show antimicrobial activity:

| Compound ID | Substituents (N1/N2) | Key Data (Activity) | Reference |

|---|---|---|---|

| GMC-3 () | N1: 4-Chlorophenyl; N2: Isoindoline-dione | Moderate activity against S. aureus and E. coli |

Comparison :

- The target compound lacks the isoindoline-dione ring critical for antimicrobial activity in GMC-3 . Instead, its piperidine-THF system may favor CNS penetration, a property unexplored in current antimicrobial oxalamides .

Metabolic and Toxicological Profiles

- CYP Inhibition : S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) inhibits CYP3A4 by 51% at 10 µM, suggesting methoxy groups may contribute to enzyme interactions. The target compound’s 2-methoxybenzyl group could pose similar risks .

Biological Activity

N1-(2-methoxybenzyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide is a compound of growing interest due to its potential biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxybenzyl group, a tetrahydrofuran moiety, and a piperidine derivative. Its chemical formula is represented as follows:

This structure is significant for its interaction with biological targets, particularly in enzyme inhibition and receptor binding.

1. Antibacterial Activity

Research has indicated that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, derivatives containing piperidine and oxalamide functionalities have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Studies suggest that compounds with a piperidine core demonstrate significant AChE inhibitory activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .

3. Anticancer Potential

The anticancer properties of related compounds have also been documented. For example, studies on piperidine derivatives have shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and A549 . The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors involved in neurotransmission or cell signaling pathways.

- Enzyme Inhibition : By binding to active sites on enzymes such as AChE, it prevents substrate access and reduces enzymatic activity.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various oxalamide derivatives, it was found that those with a piperidine backbone exhibited significant inhibition against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, highlighting their potential as lead compounds for antibiotic development .

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of piperidine derivatives revealed that certain compounds could significantly reduce neuroinflammation in vitro. This effect was linked to their ability to inhibit pro-inflammatory cytokines and modulate pathways involved in neuronal survival .

Q & A

Q. What synthetic routes and characterization techniques are recommended for synthesizing this oxalamide derivative?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving coupling reactions between substituted benzylamines and piperidinyl-methyl intermediates. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDCI/HOBt) to link the 2-methoxybenzyl and tetrahydrofuran-piperidine moieties.

- Purification : Employ flash chromatography or preparative HPLC to isolate the product, as stereochemical purity is critical (e.g., single stereoisomers vs. mixtures) .

- Characterization : Validate structure and purity via LC-MS (e.g., APCI+ mode, observed m/z aligning with calculated molecular weight) and 1H/13C NMR (e.g., signals for methoxy groups at δ ~3.8 ppm, tetrahydrofuran protons at δ ~1.5–4.0 ppm) .

Q. How is stereochemical integrity assessed during synthesis?

Q. What analytical methods confirm the compound’s structural identity?

- Methodological Answer : Combine FT-IR (e.g., C=O stretches at ~1650–1750 cm⁻¹ for oxalamide), NMR (integration ratios for methoxy, piperidine, and tetrahydrofuran protons), and HRMS for exact mass verification. Cross-reference with synthetic intermediates to confirm regiochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

- Methodological Answer :

- Modify substituents : Test analogs with varied substituents on the benzyl (e.g., chloro, fluoro) or piperidine-tetrahydrofuran groups (e.g., alkylation, hydroxylation). shows that replacing the 4-chlorophenyl group with a 2-methoxybenzyl moiety alters antiviral potency .

- Assay design : Use in vitro HIV entry inhibition assays (e.g., pseudovirus neutralization) to evaluate IC50 values. Compare with reference inhibitors like BNM-III-170 .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer : Contradictions may arise from:

- Stereochemical variability : Validate enantiomeric purity via chiral chromatography .

- Assay conditions : Standardize protocols (e.g., cell lines, viral strains) and include controls like CD4-binding site inhibitors .

- Purity thresholds : Ensure HPLC purity >95% to exclude confounding byproducts .

Q. What in vitro models are suitable for mechanistic studies?

- Methodological Answer :

- HIV entry inhibition : Use TZM-bl cells expressing CD4/CXCR4/CCR5 to measure luciferase reporter activity post-infection .

- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for the CD4 receptor .

Q. How can metabolic stability and toxicity be predicted for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.